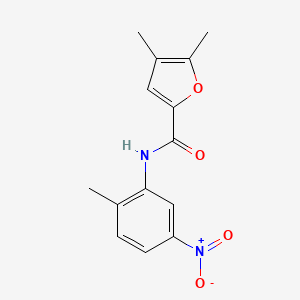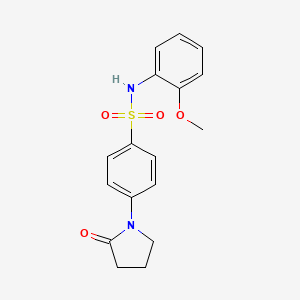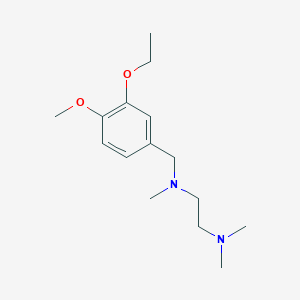![molecular formula C17H16N2O2S B5855231 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a heterocyclic compound that contains a thiazole ring and a furan ring. It is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of this pathway leads to the upregulation of antioxidant and detoxification enzymes, which help protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant, in cells. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is its relatively low toxicity, making it suitable for use in laboratory experiments. However, N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is sensitive to moisture and light, which can affect its stability and purity. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide. One area of interest is the development of new synthetic methods for N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide and its effects on different cell types and tissues.
Méthodes De Synthèse
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide can be synthesized using various methods, including the reaction of 2-furancarboxylic acid with 2-amino-4-(3,4-dimethylphenyl)thiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 2-furancarboxylic acid with 2-aminothiazole in the presence of 3,4-dimethylbenzaldehyde and acetic anhydride. The product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-6-7-13(9-11(10)2)15-12(3)22-17(18-15)19-16(20)14-5-4-8-21-14/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBIJZUWAJEEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)



![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)

![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)